molecular formula C11H16N4 B11801085 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine

Cat. No.: B11801085
M. Wt: 204.27 g/mol
InChI Key: HNGHLLXVGOAZDG-UHFFFAOYSA-N
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Description

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a fused ring system combining a cyclopentane ring with a pyrimidine ring, along with a pyrrolidine moiety. Such structural complexity often imparts significant biological and chemical reactivity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is known for its efficiency in producing the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, are crucial for achieving high yields and purity on an industrial scale. The choice of solvents and catalysts also plays a significant role in the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties.

Scientific Research Applications

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine is unique due to its specific combination of a pyrimidine ring fused with a cyclopentane ring and a pyrrolidine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C11H16N4/c12-8-4-5-15(6-8)11-9-2-1-3-10(9)13-7-14-11/h7-8H,1-6,12H2

InChI Key

HNGHLLXVGOAZDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(C3)N

Origin of Product

United States

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